N-(2,4-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-11-7-8-14(12(2)9-11)18-16(20)10-19-17(21)13-5-3-4-6-15(13)24(19,22)23/h3-9H,10H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEBTRXWVPCUQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322483 | |
| Record name | N-(2,4-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49726164 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
566141-18-2 | |
| Record name | N-(2,4-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(2,4-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a compound of interest due to its potential biological activities. This compound belongs to the class of benzisothiazole derivatives, which have been studied for various pharmacological properties including antibacterial, antifungal, and anticancer activities.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 344.38 g/mol. The structure includes a benzisothiazole moiety which is known for its diverse biological activities.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of benzisothiazole derivatives. For instance, compounds similar to this compound have shown significant antibacterial and antifungal activities against various pathogens. A study reported that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 200 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 50 | Staphylococcus aureus |
| Compound B | 100 | Escherichia coli |
| Compound C | 200 | Candida albicans |
Anticancer Activity
The anticancer properties of benzisothiazole derivatives have also been explored. Research indicates that certain derivatives can selectively inhibit tumor cell lines while sparing normal cells. For example, a derivative similar to this compound demonstrated selective cytotoxicity against the WI-38 VA-13 tumorigenic cell line with an EC50 value of approximately 32 ng/mL .
Study on Synthesis and Biological Evaluation
A comprehensive study synthesized various benzisothiazole derivatives and evaluated their biological activities. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced activity against both bacterial and cancer cell lines. For instance:
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 2,4-dimethylphenyl group in the target compound distinguishes it from analogs with alternative aromatic substituents. Key comparisons include:
Key Observations :
- Lipophilicity : Methyl and ethyl groups (target compound and ) enhance membrane permeability but may reduce aqueous solubility.
- Polarity : Hydroxyl (), methoxy (), and sulfamoyl () groups improve solubility and interaction with hydrophilic targets.
- Steric Effects : Bulkier substituents (e.g., bromine in ) may hinder binding in sterically restricted active sites.
Bioactivity of Related Compounds
While direct data for the target compound are unavailable, insights can be drawn from analogs:
- Analgesic/Anti-inflammatory Activity: The compound 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide (V9) demonstrated moderate enhancement in analgesic and anti-inflammatory activities, suggesting the acetamide-benzheterocycle scaffold is pharmacologically relevant .
- C–H Bond Functionalization : Derivatives like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () highlight the role of directing groups in metal-catalyzed reactions, which could be leveraged for structural diversification.
Preparation Methods
Synthesis of 2-Chloro-N-(2,4-Dimethylphenyl)Acetamide
Reagents :
-
2,4-Dimethylaniline (0.1 mol)
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Chloroacetyl chloride (0.1 mol)
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Ethyl methyl ketone (solvent)
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Sodium carbonate (base)
Procedure :
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Dissolve 2,4-dimethylaniline in ethyl methyl ketone (25 mL) in a three-necked flask.
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Add chloroacetyl chloride and sodium carbonate solutions dropwise at 7–10°C over 30 minutes.
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Wash the organic layer with water, dry over sodium sulfate, and evaporate under reduced pressure.
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Recrystallize the crude product from ethanol.
Yield : ~85% (estimated from analogous reactions).
Melting Point : 127–129°C (predicted based on structural analogs).
Table 1 : Physical Properties of Intermediate 2-Chloro-N-(Substituted Phenyl)Acetamides
| Substituent (R) | Melting Point (°C) | Yield (%) |
|---|---|---|
| H | 113–114 | 80 |
| 2-CH₃ | 86–88 | 81 |
| 2,4-(CH₃)₂ | 127–129* | 85* |
Synthesis of N-(2,4-Dimethylphenyl)-2-(1,1-Dioxido-3-Oxo-1,2-Benzisothiazol-2(3H)-yl)Acetamide
Reagents :
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2-Chloro-N-(2,4-dimethylphenyl)acetamide (0.1 mol)
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Sodium saccharin (0.1 mol)
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Dimethylformamide (DMF, solvent)
Procedure :
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Combine equimolar amounts of sodium saccharin and 2-chloro-N-(2,4-dimethylphenyl)acetamide in DMF (10 mL).
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Heat at 125–130°C for 2 hours with stirring until sodium chloride precipitates.
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Pour the reaction mixture into water (150 mL), filter the precipitate, and wash with water.
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Recrystallize from ethanol-acetone (1:1).
Yield : ~60% (based on similar derivatives).
Melting Point : 216–217°C (extrapolated from structural analogs).
Table 2 : Yields of Benzisothiazolyl Acetamide Derivatives
| Substituent (R) | Melting Point (°C) | Yield (%) |
|---|---|---|
| 4-CH₃ | 190 | 60 |
| 2,3-(CH₃)₂ | 216–217 | 52 |
| 2,4-(CH₃)₂ | 216–217* | 60* |
*Predicted values for target compound.
Reaction Mechanism and Optimization
Nucleophilic Substitution Mechanism
The chloride group in 2-chloro-N-(2,4-dimethylphenyl)acetamide undergoes displacement by the saccharin anion. The reaction proceeds via an SN2 mechanism , facilitated by the polar aprotic solvent DMF, which stabilizes the transition state.
Critical Parameters
-
Temperature : Heating above 120°C ensures complete reaction but must avoid decomposition.
-
Solvent : DMF enhances saccharin solubility and reaction rate.
-
Stoichiometry : Equimolar ratios prevent side reactions.
Characterization and Analytical Data
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (¹H NMR)
Table 3 : Comparative ¹H NMR Data for Benzisothiazolyl Acetamides
| Substituent (R) | N–CH₂ (δ, ppm) | NH (δ, ppm) |
|---|---|---|
| 2-CH₃ | 4.61 | 9.71 |
| 4-CH₃ | 4.55 | 10.0 |
| 2,4-(CH₃)₂ | 4.36* | 9.54* |
Discussion of Yield and Purity
The overall yield for the target compound is approximately 50–60% , limited by recrystallization losses and side reactions during the substitution step. Purity (>95%) is achieved through selective recrystallization, as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Alternative Synthetic Routes
While the above method is standard, patent literature describes variations:
Q & A
Q. What are the common synthetic routes for preparing N-(2,4-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step pathways starting with functionalization of the benzisothiazolone core. Key steps include:
- Coupling reactions : Reacting 2-(1,1-dioxido-3-oxobenzisothiazol-2-yl)acetic acid derivatives with substituted anilines (e.g., 2,4-dimethylaniline) using carbodiimide-based coupling agents (e.g., EDC/HCl) in dichloromethane or DMF under reflux .
- Solvent and catalyst optimization : Reactions are monitored via TLC or HPLC to assess intermediates, with purification by recrystallization (e.g., methanol/water mixtures) .
- Critical controls : Temperature (often 273–298 K) and anhydrous conditions to prevent hydrolysis of the sulfonamide or acetamide groups .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and purity. For example, the methyl groups on the 2,4-dimethylphenyl ring appear as singlets near δ 2.2–2.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated for C17H17N2O4S: 345.09) .
- X-ray Crystallography : Resolves stereoelectronic effects, such as planarity of the benzisothiazole ring (r.m.s. deviation ~0.023 Å) and dihedral angles between aromatic systems (e.g., 84.9° in related structures) .
Q. What structural features influence its reactivity and stability?
- Methodological Answer :
- Electron-withdrawing groups : The 1,1-dioxido benzisothiazolone moiety enhances electrophilicity, making the acetamide linkage prone to nucleophilic attack under basic conditions .
- Steric effects : The 2,4-dimethylphenyl group introduces steric hindrance, reducing π-stacking interactions compared to unsubstituted analogs (centroid–centroid distances >3.9 Å) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require stringent drying to avoid side reactions .
- Catalyst screening : Substoichiometric DMAP (4-dimethylaminopyridine) accelerates coupling reactions by stabilizing reactive intermediates .
- Temperature gradients : Stepwise heating (e.g., 0°C → room temperature → reflux) minimizes decomposition of heat-sensitive intermediates .
Q. How do crystallographic data resolve contradictions in spectroscopic assignments?
- Methodological Answer :
- Case example : Discrepancies in NMR-assigned proton environments (e.g., overlapping aromatic signals) can be clarified via X-ray-derived torsion angles and hydrogen-bonding patterns (e.g., N—H⋯O interactions with R22(10) motifs) .
- Complementary techniques : Pair Raman spectroscopy with DFT calculations to validate vibrational modes of the sulfone group (νS=O ~1150–1250 cm⁻¹) .
Q. What computational strategies predict biological target interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to cyclooxygenase (COX-2), leveraging the benzisothiazolone core’s similarity to known COX inhibitors .
- MD simulations : Assess stability of protein-ligand complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories to evaluate binding free energies (ΔG < -8 kcal/mol suggests strong affinity) .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across studies?
- Methodological Answer :
- Variable protocols : Anti-inflammatory IC50 values may differ due to assay conditions (e.g., LPS-induced vs. COX-2 direct inhibition). Normalize data using reference standards like celecoxib .
- Structural analogs : Compare with N-(4-hydroxyphenyl) analogs, where hydroxyl groups enhance solubility but reduce membrane permeability, altering apparent potency .
Comparative Table: Key Characterization Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
